Tead-IN-2

Übersicht

Beschreibung

TEAD-IN-2 ist ein innovativer, oral bioverfügbarer Inhibitor, der auf die transkriptionelle Enhancer-assoziierte Domäne (TEAD) abzielt. Diese Verbindung funktioniert durch die Regulierung von TEAD durch Ubiquitinierung und/oder Abbau durch bestimmte Verbindungen . This compound bietet Potenzial für die Untersuchung verschiedener Krankheiten, Störungen oder Zustände, die mit TEAD zusammenhängen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer zentralen Lipid-(Palmitat-)Bindungstasche von TEAD-Familienmitgliedern beinhalten . Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte chemische Struktur zu erreichen. Die Verbindung wird dann gereinigt, um einen hohen Reinheitsgrad zu erreichen, der oft 98% übersteigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie Reaktionsüberwachung, Reinigung und Qualitätskontrolle, um die Industriestandards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TEAD-IN-2 is synthesized through a series of chemical reactions involving the formation of a central lipid (palmitate) binding pocket of TEAD family members . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure. The compound is then purified to achieve a high level of purity, often exceeding 98% .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TEAD-IN-2 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre Bioaktivität zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Versionen von this compound mit verbesserter Bioaktivität und Stabilität. Diese Produkte werden dann auf ihre Wirksamkeit in verschiedenen wissenschaftlichen Anwendungen getestet .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die zentrale Lipid-(Palmitat-)Bindungstasche von TEAD-Familienmitgliedern. Diese Bindung stört die Interaktion zwischen TEAD und seinen Koregulatoren, wie z. B. YAP und TAZ, wodurch die TEAD-abhängige Transkription gehemmt wird . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört der Hippo-Signalweg, der eine entscheidende Rolle bei der Regulierung der Zellproliferation und Apoptose spielt .

Wissenschaftliche Forschungsanwendungen

TEAD-IN-2 has a wide range of scientific research applications, including:

Wirkmechanismus

TEAD-IN-2 exerts its effects by binding to the central lipid (palmitate) binding pocket of TEAD family members. This binding disrupts the interaction between TEAD and its co-regulators, such as YAP and TAZ, thereby inhibiting TEAD-dependent transcription . The molecular targets and pathways involved include the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit von TEAD-IN-2: this compound ist einzigartig aufgrund seiner hohen oralen Bioverfügbarkeit und seiner Fähigkeit, TEAD durch Ubiquitinierung und/oder Abbau durch bestimmte Verbindungen zu regulieren . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von TEAD-assoziierten Signalwegen und die Entwicklung neuer therapeutischer Strategien.

Eigenschaften

IUPAC Name |

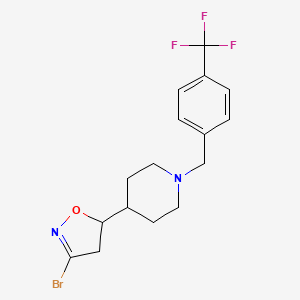

3-bromo-5-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrF3N2O/c17-15-9-14(23-21-15)12-5-7-22(8-6-12)10-11-1-3-13(4-2-11)16(18,19)20/h1-4,12,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYSFRYXGVNVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CC(=NO2)Br)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-methoxytetrahydropyran-4-yl)methanone](/img/structure/B8244860.png)

![(3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B8244866.png)

![Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8244877.png)

![4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride](/img/structure/B8244900.png)

![Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8244902.png)

![1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylicacid](/img/structure/B8244909.png)

![(13-Formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B8244914.png)

![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B8244928.png)

![5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B8244936.png)